molecular formula C6H10F2O3S B8668952 4,4-Difluoro-3-Methyl-3-Buten-1-Yl Methanesulfonate

4,4-Difluoro-3-Methyl-3-Buten-1-Yl Methanesulfonate

Cat. No. B8668952
M. Wt: 200.21 g/mol
InChI Key: GXWFVQARKJCEKZ-UHFFFAOYSA-N
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Patent
US07273878B2

Procedure details

To 100 ml of tetrahydrofuran, 4.45 g (36 mmol) of 4,4-difluoro-3-methyl-3-butenol and 4.59 g (40 mmol) of methanesulfonyl chloride were dissolved, followed by drop-wisely adding 4.42 g (44 mmol) of triethylamine under ice-cooling. After the end of the drop-wise addition, the reaction liquid was stirred at room temperature for 1 hour. Hydrochloric acid salt of triethylamine was filtered, followed by adding water to the filtrate and extracting with ethyl acetate. The organic layer was washed with water and a saturated saline solution in this order, followed by drying over anhydrous magnesium sulfate and concentrating under reduced pressure to obtain 7.20 g (yield: 99%) of 4,4-difluoro-3-methyl-3-butenyl methanesulfonate.
Quantity
4.42 g
Type
reactant
Reaction Step One
Name
4,4-difluoro-3-methyl-3-butenol
Quantity
4.45 g
Type
reactant
Reaction Step Two
Quantity
4.59 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:8])=[C:3]([CH3:7])[CH2:4][CH2:5][OH:6].[CH3:9][S:10](Cl)(=[O:12])=[O:11].C(N(CC)CC)C>O1CCCC1>[CH3:9][S:10]([O:6][CH2:5][CH2:4][C:3]([CH3:7])=[C:2]([F:8])[F:1])(=[O:12])=[O:11]

Inputs

Step One
Name
Quantity
4.42 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
4,4-difluoro-3-methyl-3-butenol
Quantity
4.45 g
Type
reactant
Smiles
FC(=C(CCO)C)F
Name
Quantity
4.59 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
ADDITION
Type
ADDITION
Details
After the end of the drop-wise addition
CUSTOM
Type
CUSTOM
Details
the reaction liquid
FILTRATION
Type
FILTRATION
Details
Hydrochloric acid salt of triethylamine was filtered
ADDITION
Type
ADDITION
Details
by adding water to the filtrate
EXTRACTION
Type
EXTRACTION
Details
extracting with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrating under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CS(=O)(=O)OCCC(=C(F)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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